N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide
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Overview
Description
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 4-bromobenzohydrazide can react with ethyl chloroformate to form the corresponding ethyl ester, which then cyclizes to form the oxadiazole ring under acidic or basic conditions.
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Amidation: : The final step involves the coupling of the sulfonylated oxadiazole with 4-aminobenzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, which can be converted to sulfone or sulfoxide derivatives under appropriate conditions.
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Reduction: : The nitro group on the oxadiazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) for selective reductions.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens might not. The ethylsulfonyl group also provides distinct physicochemical properties compared to other sulfonyl derivatives, potentially affecting its biological activity and solubility.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique features
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4S/c1-2-26(23,24)14-9-5-11(6-10-14)15(22)19-17-21-20-16(25-17)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHPUTMFVQLWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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